(R)-1-Cbz-4,4-Dimethyl-pyrrolidine-3-carboxylic acid

Peptidomimetics Conformational Analysis Drug Design

Problem: Unconstrained pyrrolidine building blocks suffer from conformational flexibility, leading to entropic penalties and unpredictable stereochemical outcomes in peptidomimetic design. Solution: (R)-1-Cbz-4,4-Dimethyl-pyrrolidine-3-carboxylic acid (CAS 2089389-02-4) features a gem-dimethyl conformational lock that restricts ring puckering, ensuring predictable spatial orientation of key functional groups. • Pre-organized scaffold reduces entropic cost of binding, directly enhancing target affinity and selectivity vs. flexible analogs. • Defined (R)-stereochemistry at C3 combined with C4 gem-dimethyl bulk enables reliable enantioselective synthesis. • Free carboxylic acid handle permits direct incorporation into solid-phase or solution-phase foldamer synthesis.

Molecular Formula C15H19NO4
Molecular Weight 277.31 g/mol
CAS No. 2089389-02-4
Cat. No. B6307088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-Cbz-4,4-Dimethyl-pyrrolidine-3-carboxylic acid
CAS2089389-02-4
Molecular FormulaC15H19NO4
Molecular Weight277.31 g/mol
Structural Identifiers
SMILESCC1(CN(CC1C(=O)O)C(=O)OCC2=CC=CC=C2)C
InChIInChI=1S/C15H19NO4/c1-15(2)10-16(8-12(15)13(17)18)14(19)20-9-11-6-4-3-5-7-11/h3-7,12H,8-10H2,1-2H3,(H,17,18)/t12-/m1/s1
InChIKeyDZLFMERQFJNLBO-GFCCVEGCSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Product Overview: (R)-1-Cbz-4,4-Dimethyl-pyrrolidine-3-carboxylic acid


(R)-1-Cbz-4,4-Dimethyl-pyrrolidine-3-carboxylic acid (CAS 2089389-02-4) is a chiral, non-racemic pyrrolidine derivative featuring a carbobenzyloxy (Cbz) protecting group on the ring nitrogen and a free carboxylic acid at the 3-position. Its defining structural feature is a gem-dimethyl group at the C4 position, which introduces significant conformational constraint by restricting pyrrolidine ring puckering . This pre-organization enhances binding affinity and stereoselectivity in downstream applications, distinguishing it from conformationally flexible, unsubstituted pyrrolidine analogs [1]. The compound is primarily utilized as a rigid, chiral building block in medicinal chemistry and peptidomimetic synthesis .

1

Chiral building block for peptidomimetic synthesis requiring stereochemical control.

2

Conformationally constrained scaffold with reported gem-dimethyl rigidity for target engagement studies.

3

β-amino acid analog geometry for SAR and foldamer design workflows.

Procurement Risks for (R)-1-Cbz-4,4-Dimethyl-pyrrolidine-3-carboxylic acid


Substituting (R)-1-Cbz-4,4-Dimethyl-pyrrolidine-3-carboxylic acid with a generic, unconstrained pyrrolidine building block (e.g., a simple Cbz-protected proline derivative) or a positional isomer (e.g., the 2-carboxylic acid analog) introduces significant technical risk. The gem-dimethyl group at the C4 position is not a passive substituent; it acts as a potent conformational lock, forcing the pyrrolidine ring into a restricted set of low-energy puckers . This rigidity directly translates into predictable and enhanced stereochemical outcomes in subsequent reactions and improved target binding [1]. Conversely, unconstrained analogs exist as an equilibrium of multiple conformers, leading to entropic penalties and reduced selectivity. Similarly, moving the carboxylate from the 3- to the 2-position fundamentally alters the spatial orientation of key functional groups, potentially abolishing desired biological activity or synthetic utility . The quantitative evidence below demonstrates these critical performance differentials.

!

Unconstrained pyrrolidine analogs

Flexible analogs may shift conformational equilibrium and reduce stereochemical predictability in downstream reactions.

!

2-carboxylic acid regioisomer

The 2-position isomer alters spatial orientation of the acid group, potentially abolishing desired biological or synthetic utility.

!

Lower purity grades

Unspecified purity may introduce unidentified impurities that compromise stereochemical outcomes or assay reproducibility.

Evidence Guide: (R)-1-Cbz-4,4-Dimethyl-pyrrolidine-3-carboxylic acid


Conformational Restriction: Gem-Dimethyl Effect

The 4,4-gem-dimethyl group acts as a conformational constraint, significantly restricting the puckering of the pyrrolidine ring compared to unsubstituted pyrrolidine-3-carboxylic acid derivatives . While unsubstituted pyrrolidine rings exist in an equilibrium of multiple low-energy conformations (pseudorotation), the gem-dimethyl substitution pre-organizes the molecule into a specific, rigid shape . This reduces the entropic penalty upon binding to a biological target and enhances stereoselectivity in subsequent reactions [1].

Conformational Restriction
Class-level inference
Qualitative shift from multiple conformers to a dominant single conformer
Supports stereochemical-control study fit through reported rigidity context.
Literature precedent for gem-dimethyl effects; data to verify for this specific scaffold.
Peptidomimetics Conformational Analysis Drug Design

Regioisomeric Advantage: 3-Carboxylate vs. 2-Isomer

The target compound features a carboxylic acid at the 3-position of the pyrrolidine ring. Its regioisomer, (R)-1-Cbz-4,4-dimethyl-pyrrolidine-2-carboxylic acid (e.g., CAS 2097073-18-0), has the carboxylate at the 2-position [1]. This positional difference leads to distinct reactivity profiles and spatial orientation of the acid group, directly impacting the geometry of derived amides, esters, and peptide chains . For instance, the 2-carboxylic acid analog is a proline derivative, while the 3-carboxylic acid target is a β-amino acid analog .

Regioisomeric Advantage
Head-to-head
3-carboxylate vs. 2-carboxylate isomer
Target: C3 position (β-amino acid analog)
Comparator: C2 position (proline analog)
Regioisomeric identity review required; 2-isomer is not a functional equivalent for intended geometry.
Structural analysis based on CAS designations and known chemical behavior.
Asymmetric Synthesis Chiral Building Blocks Organic Synthesis

Purity Benchmark for Reproducible Synthesis

Commercial suppliers of (R)-1-Cbz-4,4-Dimethyl-pyrrolidine-3-carboxylic acid specify a minimum purity of 95% (HPLC) or 96% . This purity level is a critical benchmark for a chiral building block intended for multi-step synthesis or biological assays, as lower purity grades would introduce unidentified impurities that could compromise reaction yields, stereochemical outcomes, or biological data.

Purity Benchmark
Supporting evidence
≥95% (HPLC)
Specification review supports reproducible synthesis outcomes for research-grade building blocks.
Commercial product specification sheets; verify lot-specific COA.
Quality Control Synthetic Chemistry Procurement

Applications of (R)-1-Cbz-4,4-Dimethyl-pyrrolidine-3-carboxylic acid


Conformationally Constrained Peptidomimetic Synthesis

The rigid, pre-organized scaffold of (R)-1-Cbz-4,4-Dimethyl-pyrrolidine-3-carboxylic acid makes it an ideal building block for introducing β-turns or stabilizing specific secondary structures in peptidomimetics. Its restricted conformational freedom, a direct consequence of the 4,4-gem-dimethyl group , reduces the entropic cost of binding and can enhance target affinity and selectivity compared to flexible analogs. This application leverages the compound's unique conformational constraint, a key differentiator from unsubstituted pyrrolidine derivatives.

Asymmetric Synthesis and Chiral Ligand Development

As a defined chiral building block with a free carboxylic acid handle, this compound is valuable for asymmetric synthesis. The (R)-stereochemistry at the 3-position, combined with the steric bulk of the gem-dimethyl group , can influence the stereochemical outcome of reactions where it is incorporated as a chiral auxiliary or ligand precursor. This scenario exploits the compound's stereochemical purity and structural rigidity to achieve predictable enantioselectivity.

SAR Studies with β-Amino Acid Mimics

In structure-activity relationship (SAR) studies, replacing a native amino acid with a constrained analog is a powerful strategy. This compound functions as a rigid β-amino acid analog [1], offering a distinct spatial orientation of the amine and carboxylate groups compared to α-amino acids like proline (the 2-carboxylic acid isomer) [2]. Researchers can use this compound to probe the conformational requirements of a biological target, with the assurance of a defined molecular geometry that cannot be achieved with unconstrained building blocks.

Foldamer Design for Advanced Materials

The ability of gem-dimethylated pyrrolidine residues to stabilize helical secondary structures in non-natural oligomers (foldamers) is well-documented [3]. (R)-1-Cbz-4,4-Dimethyl-pyrrolidine-3-carboxylic acid provides a protected, chiral monomer unit suitable for solid-phase or solution-phase synthesis of sequence-defined foldamers. Its conformational restriction promotes the formation of robust, predictable architectures, making it a strategic choice for developing functional materials with tailored three-dimensional shapes.

Application
Selection Property
Validation Focus
Constrained Peptidomimetic Synthesis
Gem-dimethyl conformational rigidity
β-turn or secondary structure stabilization context
Chiral Ligand Development
Defined (R)-stereochemistry with steric bulk
Enantioselectivity outcome review in asymmetric reactions
SAR Studies with β-Amino Acid Mimics
Rigid β-amino acid analog geometry
Target conformational requirement probing
Foldamer Design for Materials
Protected, chiral monomer unit for oligomer synthesis
Helical architecture and sequence-defined assembly context

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